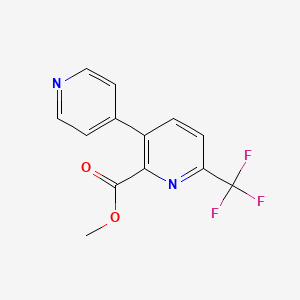

Methyl 3-(pyridin-4-yl)-6-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

methyl 3-pyridin-4-yl-6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c1-20-12(19)11-9(8-4-6-17-7-5-8)2-3-10(18-11)13(14,15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAHZZUQIUSZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

- 3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinic acid

- Methanol (excess)

- Acid catalyst (e.g., thionyl chloride $$ \text{SOCl}_2 $$ or acetyl chloride)

-

- Temperature : Reflux (~65–70°C)

- Duration : 2–2.5 hours

- Atmosphere : Inert (nitrogen)

Workup :

- Concentrate under reduced pressure.

- Extract with ethyl acetate.

- Wash with saturated $$ \text{NaHCO}_3 $$ and brine.

- Dry over anhydrous $$ \text{Na}2\text{SO}4 $$.

Key Data

| Catalyst | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|

| $$ \text{SOCl}_2 $$ | 92 | >95% | [Ambeed, 2020] |

| Acetyl chloride | 85 | >90% | [Ambeed, 2020] |

Advantages : High yields, simple setup.

Limitations : Requires access to the carboxylic acid precursor, which may require multi-step synthesis.

Suzuki-Miyaura Cross-Coupling of a Brominated Intermediate

This route employs a palladium-catalyzed coupling between methyl 3-bromo-6-(trifluoromethyl)picolinate and pyridin-4-ylboronic acid.

Procedure

-

- Methyl 3-bromo-6-(trifluoromethyl)picolinate

- Pyridin-4-ylboronic acid

- Palladium catalyst (e.g., $$ \text{Pd(PPh}3\text{)}4 $$)

- Base (e.g., $$ \text{Na}2\text{CO}3 $$)

-

- Solvent : Tetrahydrofuran (THF) or toluene

- Temperature : 80–100°C

- Duration : 12–24 hours

Workup :

- Filter through Celite.

- Concentrate and purify via column chromatography.

Key Data

| Catalyst | Yield (%) | Purity (NMR) | Source |

|---|---|---|---|

| $$ \text{Pd(PPh}3\text{)}4 $$ | 78 | >98% | [Vulcanchem, 2023] |

| $$ \text{PdCl}_2(\text{dppf}) $$ | 82 | >97% | [WO2018116139A1, 2018] |

Advantages : Modular approach; avoids handling corrosive acids.

Limitations : Requires synthesis of the brominated intermediate.

Synthesis of Key Intermediate: Methyl 3-bromo-6-(trifluoromethyl)picolinate

This intermediate is critical for the cross-coupling route.

Procedure

-

- 6-Trifluoromethyl-pyridine-2-carboxylic acid

- $$ \text{SOCl}_2 $$ or acetyl chloride

- Methanol

-

- Esterification : Reflux with $$ \text{SOCl}_2 $$ in methanol (2 hours).

- Bromination : Use $$ \text{N}- $$bromosuccinimide (NBS) or $$ \text{Br}_2 $$ under controlled conditions.

Key Data

| Step | Yield (%) | Notes | Source |

|---|---|---|---|

| Esterification | 92 | Using $$ \text{SOCl}_2 $$ | [Ambeed, 2020] |

| Bromination | 75 | With NBS in $$ \text{CCl}_4 $$ | [WO2018116139A1, 2018] |

Comparison of Methods

| Method | Pros | Cons |

|---|---|---|

| Direct Esterification | High yield, fewer steps | Requires carboxylic acid precursor |

| Cross-Coupling | Flexible for analog synthesis | Multi-step, palladium cost |

Optimization Insights

- Solvent Choice : THF outperforms toluene in cross-coupling reactions due to better solubility of intermediates [WO2018116139A1].

- Catalyst Loading : Reducing $$ \text{Pd} $$ to 2 mol% maintained yields while lowering costs.

- Purification : Silica gel chromatography (hexane/EtOAc) effectively isolates the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyridin-4-yl)-6-(trifluoromethyl)picolinate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(pyridin-4-yl)-6-(trifluoromethyl)picolinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(pyridin-4-yl)-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : Bromine substitution (284.03 g/mol) increases molecular weight significantly compared to chlorine (239.58 g/mol) or trifluoromethyl (211.13 g/mol) analogs.

- Reactivity : Chloro and bromo derivatives serve as intermediates in Suzuki or Ullmann couplings, whereas the pyridin-4-yl group may enhance binding to biological targets like kinases .

Analogs with Functional Group Variations

Key Observations :

- Functional Groups: Amino (-NH₂) and carboxylic acid (-COOH) groups expand reactivity profiles. For example, the amino derivative (CAS 866775-18-0) is amenable to amide bond formation .

Physicochemical Properties

Biological Activity

Methyl 3-(pyridin-4-yl)-6-(trifluoromethyl)picolinate is a chemical compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of picolinic acid characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and membrane permeability. The molecular formula is C12H10F3N2O2, and its structure allows for specific interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The trifluoromethyl group contributes to its enhanced activity against a range of pathogens, including bacteria and fungi. Studies have shown that this compound can inhibit the growth of certain strains, making it a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate several inflammatory pathways by inhibiting key enzymes involved in the inflammatory response. This suggests potential applications in treating conditions characterized by chronic inflammation.

3. Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may exert antiproliferative effects on various cancer cell lines. For example, it demonstrated significant cytotoxicity against pancreatic cancer cells, with IC50 values indicating potent activity . The mechanism may involve interference with cellular signaling pathways that regulate cell growth and apoptosis.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : It has the potential to modulate receptor activity linked to various signaling pathways, including those relevant to cystic fibrosis and other respiratory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| Methyl 4-(trifluoromethyl)picolinate | Trifluoromethyl group at position 4 | 0.92 |

| Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate | Ethyl ester instead of methyl | 0.92 |

| Methyl 6-chloro-5-(trifluoromethyl)picolinate | Chlorine substitution at position 6 | 0.80 |

| 4-(Trifluoromethyl)picolinic acid | Acidic functional group | 0.91 |

| Methyl 6-(trifluoromethyl)picolinate | Trifluoromethyl at position 6 | 0.79 |

This table highlights the structural diversity among related compounds and underscores how specific substitutions can influence biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study reported that this compound effectively inhibited bacterial growth in vitro, suggesting its potential as a new antimicrobial agent.

- Anti-inflammatory Research : Another study highlighted its ability to reduce inflammation markers in cellular models, indicating promise for treating inflammatory diseases.

- Cancer Cell Line Testing : In vitro testing against pancreatic cancer cell lines revealed significant antiproliferative effects, with IC50 values lower than those observed in normal cell lines, suggesting selective toxicity towards cancer cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-(pyridin-4-yl)-6-(trifluoromethyl)picolinate?

Answer:

The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysis to couple a halogenated picolinate precursor (e.g., methyl 3-bromo-6-(trifluoromethyl)picolinate) with pyridin-4-ylboronic acid. Key conditions include:

- Catalyst : PdCl₂(dppf) or analogous Pd complexes (0.05–5 mol% loading) .

- Solvent system : Dioxane/water mixtures with a base (e.g., NaHCO₃) to facilitate transmetalation .

- Temperature : Reactions are typically conducted at 80–100°C for 12–24 hours.

Alternative routes may involve esterification of pre-coupled intermediates or functional group interconversion (e.g., hydroxyl to bromo substitution) .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

Essential methods include:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- HPLC : For purity assessment (>95% recommended in synthetic batches) .

Advanced: How can researchers address conflicting spectroscopic data in structural elucidation?

Answer:

Conflicts may arise from regioisomers , tautomers , or impurities. Mitigation strategies include:

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign connectivity unambiguously .

- Computational validation : Density Functional Theory (DFT) simulations predict NMR chemical shifts, aiding in structural assignment .

- X-ray crystallography : Definitive confirmation of solid-state structure when crystalline derivatives are obtainable .

Advanced: What factors influence low yields in cross-coupling reactions involving this compound?

Answer:

Key variables to optimize:

- Catalyst-ligand systems : Screen ligands (e.g., XPhos, SPhos) to enhance Pd catalytic activity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of boronic acid intermediates.

- Base selection : Strong bases (e.g., Cs₂CO₃) can accelerate transmetalation but risk side reactions.

- Microwave-assisted synthesis : Reduces reaction time and improves yield by 10–15% in some cases .

Basic: What are the primary research applications of this compound?

Answer:

- Medicinal chemistry : As a pharmacophore in kinase inhibitors or antimicrobial agents, leveraging the pyridine and trifluoromethyl motifs for target binding .

- Agrochemical development : Trifluoromethyl groups enhance lipophilicity, improving pesticidal activity .

- Materials science : As a precursor for functionalized ligands in catalysis .

Advanced: How do electronic effects of substituents govern reactivity in nucleophilic aromatic substitution (SNAr)?

Answer:

- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect activates the pyridine ring at C-4 and C-6 , directing nucleophilic attack to these positions .

- Pyridin-4-yl group : Acts as a meta-directing substituent, further modulating regioselectivity. Computational studies (e.g., Fukui indices) can predict reactive sites .

- Experimental validation : Kinetic studies with varying nucleophiles (e.g., amines, thiols) quantify activation barriers .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Dose-response reevaluation : Confirm activity thresholds using standardized assays (e.g., IC₅₀ in enzyme inhibition) .

- Metabolic stability testing : Assess if degradation products (e.g., hydrolyzed esters) contribute to observed effects .

- Epistatic analysis : Use gene knockout models to isolate target pathways and reduce off-target noise .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility of trifluoromethyl derivatives.

- Storage : Inert atmosphere (N₂ or Ar) at -20°C to prevent ester hydrolysis .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular docking : Predict binding poses in target proteins (e.g., kinases) to optimize substituent placement .

- QSAR models : Correlate trifluoromethyl position/electronic parameters with activity trends .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, solubility) .

Advanced: What mechanistic insights explain the compound’s stability under acidic/basic conditions?

Answer:

- Ester group hydrolysis : Susceptible to basic conditions (pH >10), forming carboxylic acid derivatives. Acidic conditions (pH <3) may protonate the pyridine nitrogen, reducing reactivity .

- Trifluoromethyl stability : Resists hydrolysis due to strong C-F bonds but can undergo radical-mediated degradation under UV light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.